1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique chemical structure, which includes a chlorinated and fluorinated phenyl ring, a dimethylamino group, and a methylpyrimidinyl moiety
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the key intermediates, followed by their coupling under specific reaction conditions. Common synthetic methods include:
Nucleophilic Substitution:
Amidation: The formation of the urea linkage is typically carried out through amidation reactions, where an amine reacts with an isocyanate or carbamoyl chloride.
Pyrimidine Functionalization: The dimethylamino and methyl groups are introduced onto the pyrimidine ring through alkylation reactions using dimethylamine and methylating agents.
Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of catalysts, controlled reaction environments, and scalable processes.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the compound into its constituent amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound’s chemical reactivity makes it useful in various industrial processes, including the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)-3-(pyrimidin-2-yl)methylurea: This compound lacks the dimethylamino and methyl groups on the pyrimidine ring, which may affect its chemical reactivity and biological activity.
1-(3-Chloro-4-fluorophenyl)-3-((4-methylpyrimidin-2-yl)methyl)urea: This compound lacks the dimethylamino group, which may influence its interaction with biological targets and its overall pharmacological profile.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN5O/c1-9-6-14(22(2)3)21-13(19-9)8-18-15(23)20-10-4-5-12(17)11(16)7-10/h4-7H,8H2,1-3H3,(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFHYQBVHLUSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)F)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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